Pyrglccer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrglccer is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Pyrglccer is a derivative of pyridine and is also known as 2-pyridylglycerol. It is a colorless liquid that is soluble in water and has a molecular weight of 137.13 g/mol.
Mechanism Of Action
The mechanism of action of pyrglccer is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Pyrglccer has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical And Physiological Effects
Pyrglccer has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance the immune system. Pyrglccer has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
Pyrglccer has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water, which makes it easy to use in various assays. However, pyrglccer has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on pyrglccer. One area of research is the development of pyrglccer-based drugs for the treatment of various diseases. Another area of research is the investigation of the potential applications of pyrglccer in agriculture, including its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of pyrglccer and its potential toxicity.
Synthesis Methods
Pyrglccer can be synthesized using various methods, including the reaction between glycerol and 2-bromo-pyridine, or the reaction between glycidol and 2-pyridinecarboxaldehyde. The former method is preferred as it involves fewer steps and has a higher yield.
Scientific Research Applications
Pyrglccer has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, pyrglccer has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential role in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
110668-37-6 |
---|---|
Product Name |
Pyrglccer |
Molecular Formula |
C50H73NO8 |
Molecular Weight |
816.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldecanamide |
InChI |
InChI=1S/C50H73NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h20,22,24-26,28-33,41-43,47-50,52-53,55-57H,2-19,21,23,27,34-35H2,1H3,(H,51,54)/b26-20+/t41-,42+,43+,47+,48-,49+,50+/m0/s1 |
InChI Key |
VPLAPDLWNKTQOP-NFXMJHJRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
synonyms |
N-(10-(1-pyrenyl)decanoyl)glucocerebroside PyrGlcCe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.